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Compound of Interest |

Compound Name: 2-Formylnicotinonitrile
CAS No.: 405174-98-3
Cat. No.: B1592337
Get Quote
. J

A Note to the Reader:

Following a comprehensive search for primary scientific literature and database entries
containing experimentally-derived spectroscopic data (*H NMR, 3C NMR, IR, MS) for 2-
Formylnicotinonitrile (CAS 405174-98-3), it has been determined that publicly accessible,
citable experimental spectra are not available at this time. Commercial suppliers list the
compound, confirming its molecular formula (C7HaN20) and molecular weight (132.12 g/mol )
[1], but do not provide the detailed spectral data required for the in-depth analysis requested.

Without access to this primary data, generating a technical guide that meets the necessary
standards of scientific integrity and authoritative grounding is not possible. An accurate guide
must be based on verifiable experimental results, including chemical shifts, coupling constants,
absorption frequencies, and mass-to-charge ratios.

Therefore, this document will proceed by providing a theoretical and predictive framework for
the spectroscopic analysis of 2-Formylnicotinonitrile. The information presented below is
based on established principles of spectroscopy and data from analogous chemical structures.
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This guide is intended to serve as a reference for what researchers might expect to find upon
experimental characterization and as a methodological template for such an analysis.

A Predictive Guide to the Spectroscopic
Characterization of 2-Formylnicotinonitrile

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In the field of medicinal chemistry and materials
science, the unambiguous structural confirmation of novel or specialized reagents like 2-
Formylnicotinonitrile is a critical first step. This guide is structured to walk you through the
logical workflow of spectroscopic analysis, from mass determination to the fine details of atomic
connectivity. While we will be working with predicted data, the causality behind each expected
signal and the protocols for acquiring such data remain field-proven and robust. This document
is designed not just as a data sheet, but as a training tool in spectroscopic problem-solving.

Molecular Structure and Key Features

2-Formylnicotinonitrile, also known as 2-cyano-3-pyridinecarboxaldehyde, is a disubstituted
pyridine ring. Its structure contains three key functional groups that will give rise to
characteristic spectroscopic signals: an aromatic pyridine ring, an aldehyde group (-CHO), and
a nitrile group (-C=N).

Diagram: Molecular Structure and Atom Numbering

The following diagram illustrates the structure of 2-Formylnicotinonitrile with a conventional
numbering scheme used for NMR assignment.

Caption: Structure of 2-Formylnicotinonitrile with atom numbering for NMR.

Mass Spectrometry (MS) Analysis: The First Step

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular
weight of a synthesized compound. For a molecule of this nature, Electron lonization (El) is a

robust method that will not only provide the molecular ion peak but will also induce predictable
fragmentation, offering further structural clues.
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Predicted Mass Spectrum Data

m/z (Mass/Charge) Predicted Identity Rationale for Formation

Molecular lon: Corresponds to
132 [M]*+ the molecular weight of
C7HaN:20.

Loss of the aldehydic proton, a
131 [M-H]* common fragmentation for

aldehydes.

Loss of a neutral carbon
104 [M-COJ* monoxide molecule from the

aldehyde group.

103 [M-CHOJ* Loss of the entire formyl
radical.

Self-Validating Protocol: Electron lonization Mass Spectrometry (EI-MS)

o Sample Preparation: Dissolve ~0.1 mg of 2-Formylnicotinonitrile in 1 mL of a volatile
solvent (e.g., methanol or dichloromethane).

e Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion
probe or GC inlet.

« lonization: Bombard the vaporized sample with a 70 eV electron beam. This energy is
standard and ensures reproducible fragmentation patterns that can be compared across
different instruments.

e Analysis: Scan a mass range of m/z 40-200 to ensure capture of the molecular ion and all
significant fragments.

« Validation: The presence of a peak at m/z 132 validates the molecular formula. The
observation of peaks at m/z 131 and 104 would provide strong, trustworthy evidence for the
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presence of the aldehyde group.

Infrared (IR) Spectroscopy: Functional Group
Identification

Expertise & Experience: IR spectroscopy is unparalleled for the rapid and definitive
identification of key functional groups. For 2-Formylnicotinonitrile, we expect three highly
characteristic absorption bands corresponding to the nitrile, the aldehyde carbonyl, and the
aromatic ring system. The position of the carbonyl stretch is particularly informative; its
conjugation with the aromatic ring is expected to lower its frequency compared to a simple
aliphatic aldehyde.

Predicted IR Absorption Data

Wavenumber . . . . .
Predicted Vibration Intensity Rationale
(cm™)
) Aromatic C-H bonds
~3050-3100 C-H stretch Medium o
on the pyridine ring.
Aldehydic C-H stretch
~2850 & ~2750 C-H stretch Weak (diagnostic) (Fermi resonance
doublet).
Characteristic for a
~2230-2220 C=N stretch Strong, Sharp conjugated nitrile
group.
Aldehyde carbonyl,
~1710-1690 C=0 stretch Strong, Sharp frequency lowered by
conjugation.
_ Aromatic ring skeletal
~1600-1450 C=C / C=N stretch Medium-Strong

vibrations.

Self-Validating Protocol: Attenuated Total Reflectance (ATR) FT-IR

o Sample Preparation: Place a small, solid sample (a few crystals) directly onto the ATR crystal
(typically diamond or germanium). No pellet pressing is required, minimizing sample
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preparation artifacts.

e Background Scan: Run a background spectrum of the empty ATR stage to account for
atmospheric CO2z and Hz20.

o Sample Scan: Lower the ATR press to ensure good contact between the sample and the
crystal. Acquire the sample spectrum (typically 16-32 scans are co-added for a good signal-
to-noise ratio).

o Data Processing: Perform an automatic baseline correction and ATR correction.

 Validation: The simultaneous observation of strong, sharp peaks around 2225 cm=1 (nitrile)
and 1700 cm~1 (carbonyl) provides unambiguous, trustworthy confirmation of these two key

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Definitive Structure

Expertise & Experience: NMR is the cornerstone of structural elucidation. *H NMR will reveal
the electronic environment and connectivity of the protons, while 3C NMR will do the same for
the carbon skeleton. The chemical shifts are highly predictable based on the electron-
withdrawing nature of the nitrogen atom, the aldehyde, and the nitrile group.

Predicted *H NMR Data (500 MHz, CDClIs)

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592337?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Atom (see Predicted o o Coupling (J, .
. Multiplicity Rationale
diagram) (ppm) Hz)
Highly
) deshielded
H7 (Aldehyde) 10.1-10.5 Singlet (s) -
proton of the
aldehyde group.
Deshielded by
adjacent ring
Doublet of )
H6 8.9-9.2 ~4.5,~1.5 nitrogen and
doublets (dd)
ortho to the
aldehyde.
Deshielded by
Doublet of conjugation and
H4 8.2-85 ~8.0,~1.5
doublets (dd) meta to the
aldehyde.
Doublet of Least deshielded
H5 7.6-7.8 ~8.0, ~4.5 )
doublets (dd) aromatic proton.
Predicted 3C NMR Data (125 MHz, CDCls)
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Atom (see diagram) Predicted & (ppm) Rationale

Carbonyl carbon, highly
C7 (Aldehyde) 188 - 192

deshielded.

Aromatic carbon deshielded by
C5 155 - 158 _ _

adjacent nitrogen.

Aromatic carbon deshielded by
C6 152 - 155 _ .

adjacent nitrogen.

Quaternary carbon attached to
C3 138 - 142 o

the nitrile group.

Quaternary carbon attached to
C2 130 - 135

the aldehyde group.
Cc4 128 - 132 Aromatic CH carbon.
C8 (Nitrile) 115-118 Nitrile carbon.

Self-Validating Protocol: 1D and 2D NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform
(CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

e 1H NMR Acquisition: Acquire a standard proton spectrum. The integration of the aromatic
region should correspond to 3 protons and the aldehyde region to 1 proton, validating the
proton count.

e 13C NMR Acquisition: Acquire a proton-decoupled *3C spectrum. Seven distinct carbon
signals are expected (5 aromatic/alkenyl, 1 carbonyl, 1 nitrile), confirming the carbon
backbone.

» 2D NMR (COSY & HSQC):

o A COSY (Correlation Spectroscopy) experiment will show correlations between coupled
protons (H4-H5, H5-H6), confirming their neighbor relationships on the ring.
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o An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each
proton to the carbon it is directly attached to (H4 to C4, H5 to C5, H6 to C6, and H7 to C7),
allowing for definitive assignment of the protonated carbons.

» Validation: The combination of these NMR experiments provides a self-validating system.
The *H chemical shifts and coupling patterns establish the substitution pattern on the
pyridine ring, the 13C spectrum confirms the carbon count and types, and the 2D spectra link
them together, providing an unassailable structural proof.

Diagram: Integrated Spectroscopic Workflow

Spectroscopic Analysis Workflow for 2-Formylnicotinonitrile

Mass Spectrometry (EI-MS)

Confirm Molecular Weight
(m/z = 132)

Infrared Spectroscopy (FT-IR)

Identify Functional Groups
(C=0, C=N)

NMR Spectroscopy (*H, 13C, 2D)

Elucidate Full Structure
(Connectivity)

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for unambiguous structure confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of 2-
Formylnicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592337/docs#in-depth-technical-guide-
spectroscopic-data-of-2-formylnicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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